![molecular formula C14H13NO2 B2409820 (2-Phenyl-1,3-benzodioxol-5-yl)methanamine CAS No. 59467-54-8](/img/structure/B2409820.png)
(2-Phenyl-1,3-benzodioxol-5-yl)methanamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a compound with a similar structure, “(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide”, has been synthesized and characterized using various spectroscopic tools . Another example is the synthesis of “1- (1,3-Benzodioxol-5-yl)-3-(2,1,3-benzoxadiazol-4-ylamino)-5,6-dimethoxy-1H-indole-2-carboxylic acid” which was obtained as a yellow pear solid in 51% yield .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For example, “1- (1,3-Benzodioxol-5-yl)ethanamine” has a molecular formula of C9H11NO2, an average mass of 165.189 Da, and a monoisotopic mass of 165.078979 Da .Scientific Research Applications
Antibacterial and Antifungal Activities
- Synthesis and Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These derivatives have exhibited varying degrees of antibacterial and antifungal activities, highlighting their potential in this area (Visagaperumal et al., 2010).
Cancer Research
- Cytotoxic Agents : Certain derivatives have shown notable cytotoxic activity against various cancer cell lines. This includes better or comparable activity to the reference drug doxorubicin in some cases, suggesting potential applications in cancer treatment (Ramazani et al., 2014).
- Photocytotoxicity in Red Light : Iron(III) complexes with these derivatives have demonstrated unprecedented photocytotoxicity under red light to several cell lines, indicating potential applications in light-activated cancer therapies (Basu et al., 2014).
Molecular Synthesis and Chemistry
- Synthesis of Unsymmetrical Pincer Palladacycles : Derivatives have been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles, which showed good activity and selectivity in catalytic applications (Roffe et al., 2016).
- Eco-sustainable Synthesis : Eco-friendly synthesis of derivatives has been carried out, with some showing anticancer, DNA-binding, and antibacterial properties, highlighting their versatility in different scientific applications (Gupta et al., 2016).
Antidepressant Drug Candidates
- Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives have been designed as biased agonists of serotonin 5-HT1A receptors. They displayed high selectivity and antidepressant-like activity in preliminary studies, suggesting potential in mental health therapeutics (Sniecikowska et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . These compounds have been found to interact with various targets, including microtubules and their component protein, tubulin .
Mode of Action
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can cause mitotic blockade and cell apoptosis .
Biochemical Pathways
It’s known that microtubule-targeting agents, like some compounds with a 1,3-benzodioxole moiety, can affect cell division and growth pathways by disrupting microtubule dynamics .
Pharmacokinetics
Similar compounds have been evaluated for their anticancer activity, indicating potential bioavailability .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
(2-phenyl-1,3-benzodioxol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8,14H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRVFIQMVPFVII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=C(O2)C=C(C=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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